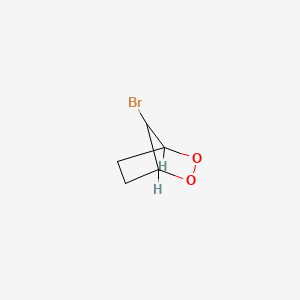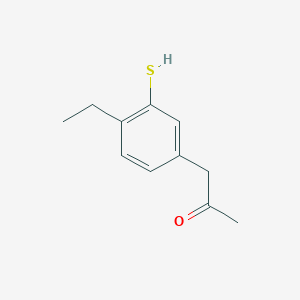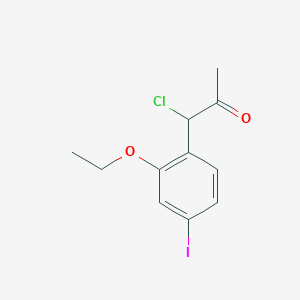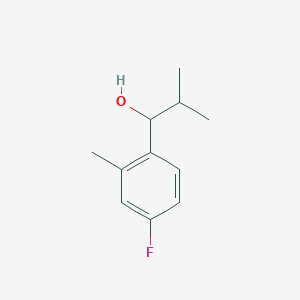
2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-2,3-dioxabicyclo[221]heptane is an organic compound with the molecular formula C5H7BrO2 It is a bicyclic compound containing a bromine atom and two oxygen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic compounds . This method is favored due to its efficiency in forming the bicyclic structure. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-bromo-2,3-dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxides or reduction to remove the bromine atom.
Ring-Opening Reactions: The bicyclic structure can be opened under certain conditions to form linear or other cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield a variety of substituted bicyclic compounds, while oxidation and reduction can lead to different oxides or dehalogenated products.
科学的研究の応用
7-bromo-2,3-dioxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane involves its interaction with molecular targets through its bromine and oxygen atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation.
類似化合物との比較
Similar Compounds
2,3-dioxabicyclo[2.2.1]heptane: Lacks the bromine atom but has a similar bicyclic structure.
7-chloro-2,3-dioxabicyclo[2.2.1]heptane: Similar structure with a chlorine atom instead of bromine.
7-iodo-2,3-dioxabicyclo[2.2.1]heptane: Contains an iodine atom in place of bromine.
Uniqueness
7-bromo-2,3-dioxabicyclo[2.2.1]heptane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential applications. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
特性
CAS番号 |
72536-23-3 |
|---|---|
分子式 |
C5H7BrO2 |
分子量 |
179.01 g/mol |
IUPAC名 |
7-bromo-2,3-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H7BrO2/c6-5-3-1-2-4(5)8-7-3/h3-5H,1-2H2 |
InChIキー |
VYNXRNWUCCGVGP-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C1OO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)

